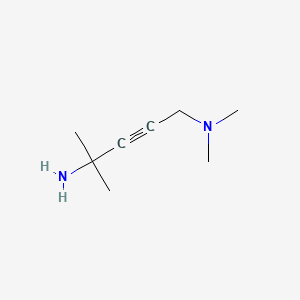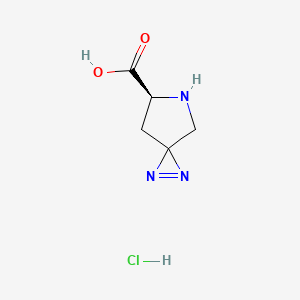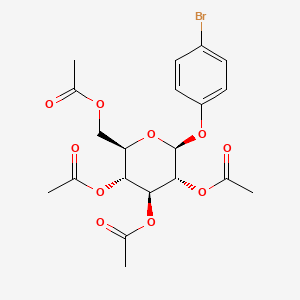
(4-Bromophenyl)-2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Bromophenyl)-2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside is a synthetic organic compound that belongs to the class of glycosides It is characterized by the presence of a bromophenyl group attached to a glucopyranoside moiety, which is further acetylated at multiple positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromophenyl)-2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside typically involves the acetylation of a glucopyranoside precursor followed by the introduction of the bromophenyl group. One common method includes the following steps:
Acetylation: The glucopyranoside is treated with acetic anhydride in the presence of a catalyst such as pyridine to achieve acetylation at the 2, 3, 4, and 6 positions.
Bromophenyl Introduction: The acetylated glucopyranoside is then reacted with 4-bromophenylboronic acid under Suzuki-Miyaura coupling conditions, using a palladium catalyst and a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
(4-Bromophenyl)-2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the glucopyranoside moiety.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or thiols can be used for substitution reactions.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis.
Oxidation: Oxidizing agents like potassium permanganate can be used for oxidation reactions.
Major Products Formed
Substitution: Products with different functional groups replacing the bromine atom.
Hydrolysis: Deacetylated glucopyranoside derivatives.
Oxidation: Oxidized forms of the glucopyranoside moiety.
科学的研究の応用
(4-Bromophenyl)-2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (4-Bromophenyl)-2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside involves its interaction with specific molecular targets. The bromophenyl group can interact with enzymes or receptors, while the glucopyranoside moiety can participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways and lead to various effects, such as inhibition of enzyme activity or alteration of cellular processes.
類似化合物との比較
Similar Compounds
4-Bromophenylacetic acid: Another bromophenyl derivative with different functional groups.
4-Bromophenyl 4-bromobenzoate: A compound with similar bromophenyl groups but different overall structure.
N-(4-Bromophenyl)-1-(3-bromothiophen-2-yl) derivatives: Compounds with bromophenyl groups and additional heterocyclic structures.
Uniqueness
(4-Bromophenyl)-2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside is unique due to its combination of a bromophenyl group and a highly acetylated glucopyranoside moiety. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.
特性
分子式 |
C20H23BrO10 |
|---|---|
分子量 |
503.3 g/mol |
IUPAC名 |
[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-(4-bromophenoxy)oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C20H23BrO10/c1-10(22)26-9-16-17(27-11(2)23)18(28-12(3)24)19(29-13(4)25)20(31-16)30-15-7-5-14(21)6-8-15/h5-8,16-20H,9H2,1-4H3/t16-,17-,18+,19-,20-/m1/s1 |
InChIキー |
YFJHYTOASNBTBZ-OUUBHVDSSA-N |
異性体SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=CC=C(C=C2)Br)OC(=O)C)OC(=O)C)OC(=O)C |
正規SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2=CC=C(C=C2)Br)OC(=O)C)OC(=O)C)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-Bromo-5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde](/img/structure/B14884678.png)
![23-Bromo-2,5,8,11,14,17,20-heptaoxabicyclo[19.4.0]pentacosa-1(21),22,24-triene](/img/structure/B14884685.png)
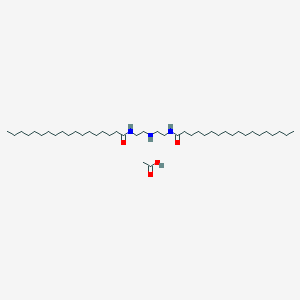
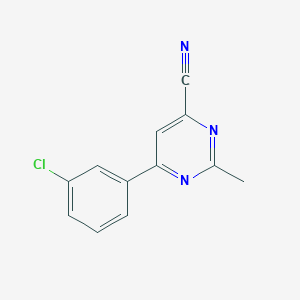
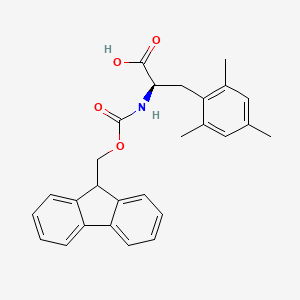
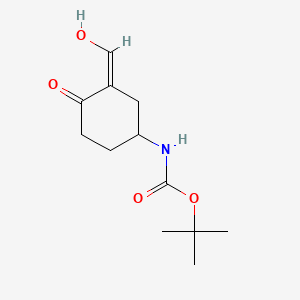
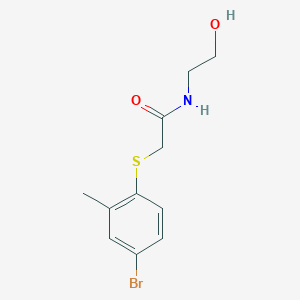
![trans-2-[4-(4-Chloro-2-fluorophenyl)-1-piperazinyl]cyclohexanol](/img/structure/B14884719.png)
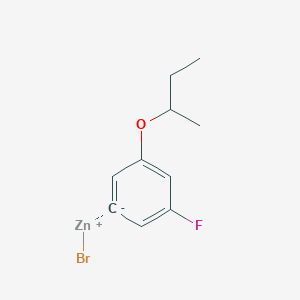
![6-Phenyl-4,7-diazaspiro[2.5]octane-5,8-dione](/img/structure/B14884723.png)
